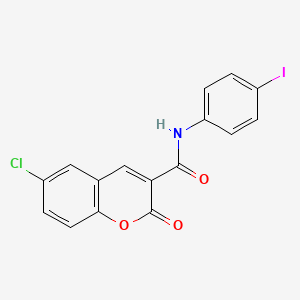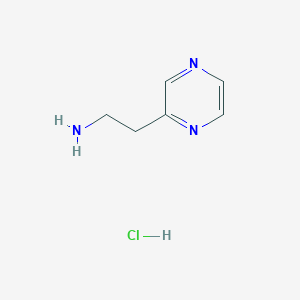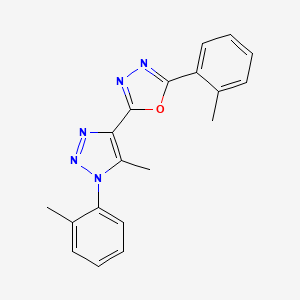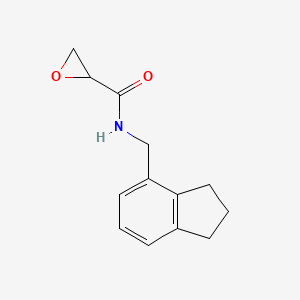
6-chloro-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-chloro-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide" is a derivative of the chromene class, which is known for its pharmacological significance. Chromene derivatives, such as those mentioned in the provided papers, have been studied for their potential as drug candidates due to their diverse biological activities. The chromene scaffold is a key structure in medicinal chemistry, often associated with a variety of therapeutic properties.
Synthesis Analysis
The synthesis of chromene derivatives typically involves the formation of the chromene ring system followed by various functionalization reactions. For instance, the synthesis of chromone carboxamide derivatives has been reported to yield compounds with significant biological activities, such as monoamine oxidase-B inhibition and adenosine receptor ligand activity . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized through methods that include amide bond formation and substitution reactions at different positions of the chromene ring.
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of intramolecular hydrogen bonds and weak interactions that contribute to the stability and planarity of the molecule. For example, the 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide shows intramolecular N—H⋯O and weak C—H⋯O hydrogen bonds, which likely contribute to the molecule's approximate planarity . The molecular conformation and supramolecular structure of these compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated in the structural characterization of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamides .
Chemical Reactions Analysis
Chromene derivatives undergo various chemical reactions that modify their structure and potentially alter their biological activity. The reactions described for similar compounds include the synthesis of carboxylic acid derivatives and the introduction of substituents such as fluorine and chlorine into the chromene ring . These modifications can significantly impact the compound's reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure and the nature of their substituents. For example, the crystal structure and physical properties of a 6-fluoro-7-chloro-4-oxo-4H-chromene derivative have been determined, providing insights into the compound's stability and potential intermolecular interactions . These properties are essential for understanding the compound's behavior in biological systems and its suitability as a drug candidate.
Aplicaciones Científicas De Investigación
Crystal Structures and Molecular Conformation
- The crystal structures of similar N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including those with halogens like chlorine and iodine, have been analyzed. These molecules generally exhibit planar structures and anti conformations in the C—N rotamer of the amide, with cis geometries concerning the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).
Chemical Reactions and Synthesis
- Chromone-3-carboxamides, which are closely related to the chemical , react with cyanothioacetamide to form various compounds under specific conditions. These reactions result in different yields and demonstrate the reactivity of this class of compounds (Kornev et al., 2019).
- A simple and eco-friendly approach for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides, similar to the compound , has been developed. This synthesis utilizes aqueous sodium carbonate or hydrogen carbonate solution at room temperature (Proença & Costa, 2008).
Biological Activity
- Certain 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamides have been synthesized and evaluated for their biological properties, demonstrating the potential biological activity of compounds within this family (Ramaganesh et al., 2010).
Fluorescent Probe Applications
- Novel coumarin-based derivatives, similar to the compound , have been proposed as fluorescent chemosensors, particularly for detecting Cu(II) ions in aqueous solutions. This suggests potential applications of such compounds in the development of selective detection methods (Bekhradnia et al., 2016).
Propiedades
IUPAC Name |
6-chloro-N-(4-iodophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClINO3/c17-10-1-6-14-9(7-10)8-13(16(21)22-14)15(20)19-12-4-2-11(18)3-5-12/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXMPEPMGYGDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2532883.png)

![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2532887.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2532890.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2532892.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2532894.png)
![5-(benzo[d]thiazol-2-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2532896.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2532897.png)
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2532900.png)